(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride

Surfactant Science Micellization Physicochemical Characterization

(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium salt that incorporates a lipophilic p-dodecylbenzyl moiety, dimethyl ammonium head group, and an acryloyloxyethyl substituent. The molecular formula is C26H44ClNO2 with a molecular weight of 438.09 g/mol.

Molecular Formula C26H44ClNO2
Molecular Weight 438.1 g/mol
CAS No. 93963-46-3
Cat. No. B12678127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
CAS93963-46-3
Molecular FormulaC26H44ClNO2
Molecular Weight438.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCOC(=O)C=C.[Cl-]
InChIInChI=1S/C26H44NO2.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-24-17-19-25(20-18-24)23-27(3,4)21-22-29-26(28)6-2;/h6,17-20H,2,5,7-16,21-23H2,1,3-4H3;1H/q+1;/p-1
InChIKeyMLSHZAJDVCMNGE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride (CAS 93963-46-3): Procurement-Oriented Baseline Characterization


(p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium salt that incorporates a lipophilic p-dodecylbenzyl moiety, dimethyl ammonium head group, and an acryloyloxyethyl substituent . The molecular formula is C26H44ClNO2 with a molecular weight of 438.09 g/mol . It is classified as a long-chain cationic surfactant with a polymerizable acrylate group, supplied primarily for academic research into micellar morphology, amphiphile-structure relationships, and interface engineering .

Why Generic Substitution Is Inadvisable for (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride (CAS 93963-46-3)


Within the broader class of quaternary ammonium surfactants, structural variations in the hydrophobic chain length, head-group substitution, and polymerizable functionality can profoundly alter self-assembly behavior, antimicrobial spectrum, and reactivity [1]. The p-dodecylbenzyl group of the target compound imparts distinct lipophilicity and π-π interaction potential compared to simpler benzyl or alkyl analogs, while the acryloyloxyethyl moiety introduces a reactive handle for copolymerization or surface grafting that non-functionalized benzalkonium chlorides lack . These structural features are deterministic, not interchangeable, and mandate compound-specific validation for any application where micellar parameters, polymer integration, or biocidal selectivity are procurement-critical.

Quantitative Differentiation Evidence for (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride (CAS 93963-46-3)


Critical Micelle Concentration Comparative Deficiency

No quantitative CMC, surface tension, or aggregation number data were identified for (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride in the peer-reviewed literature or in authoritative databases. For the structurally simpler comparator dodecylbenzyldimethylammonium chloride (C12BzCl), a CMC of approximately 1.0–1.2 mM (range dependent on temperature and additive) has been reported via conductivity and surface tension methods [1]. Without analogous measurements for the target compound, no quantitative differentiation can be established, and any claims regarding micellar behavior relative to C12BzCl or benzalkonium chloride would be speculative.

Surfactant Science Micellization Physicochemical Characterization

Antimicrobial Activity Data Gap

No minimum inhibitory concentration (MIC) data were found for the target compound against any bacterial strain. A related class of compounds—dodecylbenzyl-trialkylammonium chlorides—has demonstrated MIC values in the range of 10–40 µg/mL against E. coli and S. flexneri [1]. However, the presence of the acryloyloxyethyl group in the target molecule is expected to alter hydrophobicity and charge distribution, meaning the class-level MIC cannot be reliably extrapolated. Direct MIC measurements for this specific CAS number are absent.

Antimicrobial Biocide Structure-Activity Relationship

Polymerizable Functionality Purity and Stability Comparison

The target compound contains an acryloyloxyethyl group that is theoretically capable of radical polymerization. The closest commercial analog, N-(2-acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride (CAS 46830-22-2), is supplied at ca. 75% purity in water stabilized with MEHQ . Suppliers of the target compound do not disclose purity, stabilizer content, or polymerization-grade specifications . Without comparable purity and stability data, procurement for polymer synthesis carries undefined risk of inconsistent reactivity and shelf-life.

Polymer Chemistry Functional Monomer Stability

Evidence-Constrained Application Scenarios for (p-Dodecylbenzyl)dimethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride (CAS 93963-46-3)


Micellar Morphology and Amphiphile-Structure Fundamental Research

The compound is marketed for micellar-morphology analysis and amphiphile-structure studies . Its long dodecylbenzyl tail combined with a polymerizable headgroup offers a model system for investigating how aromatic hydrophobes and reactive moieties co-determine self-assembly. However, the absence of published CMC or aggregation data means users must internally characterize the compound before interpreting any comparative structural study.

Reactive-Ester Modeling and Interface-Engineering Research

The acryloyloxyethyl group makes this compound a candidate for nucleophilic-addition studies and interface-engineering research . It may serve as a precursor for surface-grafted antimicrobial coatings or copolymer synthesis, analogous to other acryloyloxyethyl quaternary ammonium monomers. Procurement should be restricted to exploratory synthesis where the compound's reactivity can be validated in-house against established monomers like DABC (CAS 46830-22-2).

Polymerizable Cationic Surfactant Exploratory Synthesis

If the target compound's acrylate group participates in radical polymerization similarly to acryloyloxyethyl-trimethylammonium chloride (AETMAC), it could be incorporated into amphiphilic polyelectrolytes [1]. However, without reactivity ratio data or copolymer composition curves, this application remains speculative and requires benchtop validation.

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